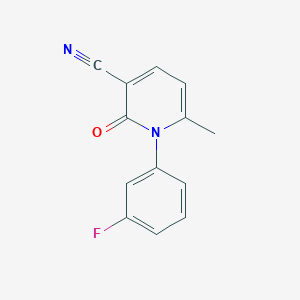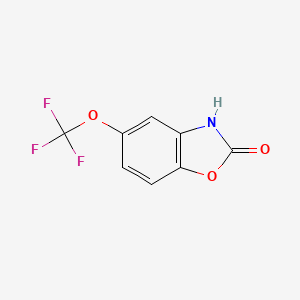![molecular formula C19H26ClNO4 B8424431 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate CAS No. 885500-37-8](/img/structure/B8424431.png)
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
描述
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and chlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzylamine and di-tert-butyl dicarbonate.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Esterification: The final step involves the esterification of the piperidine ring with appropriate carboxylic acid derivatives to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
相似化合物的比较
Similar Compounds
- 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
- N-Boc-Piperidine-4-carboxylic acid methyl ester
- 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
885500-37-8 |
|---|---|
分子式 |
C19H26ClNO4 |
分子量 |
367.9 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26ClNO4/c1-18(2,3)25-17(23)21-11-9-19(10-12-21,16(22)24-4)13-14-5-7-15(20)8-6-14/h5-8H,9-13H2,1-4H3 |
InChI 键 |
UTRZAPLYCJDVSB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
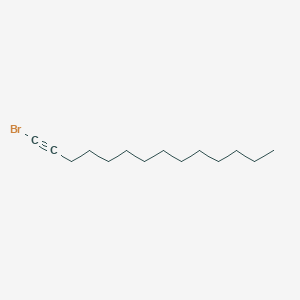
![3-Fluoro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B8424384.png)
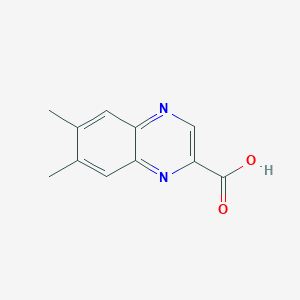
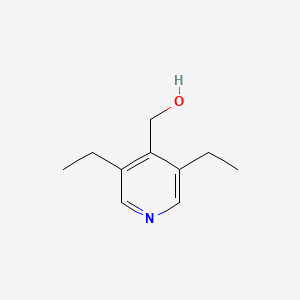
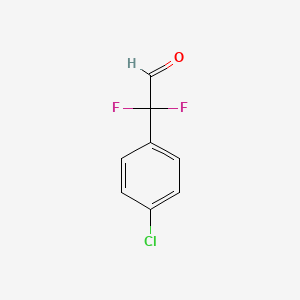
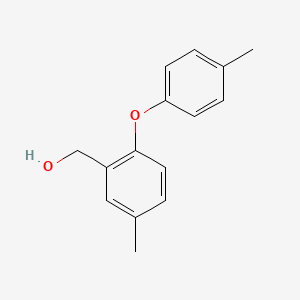
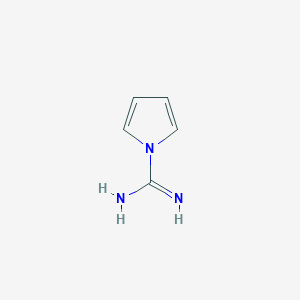
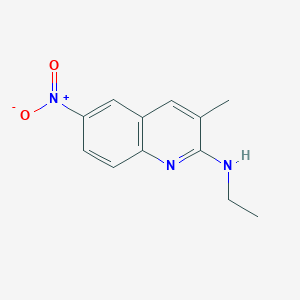
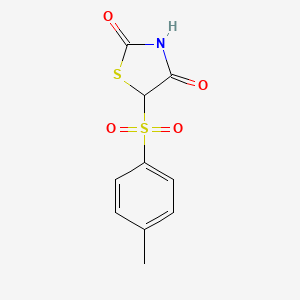
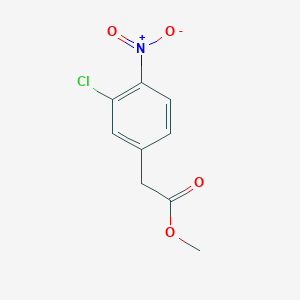
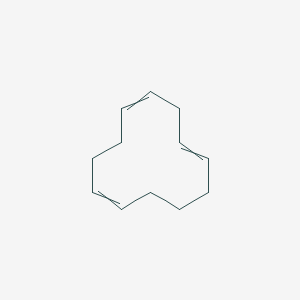
![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)
